Remacemide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Remacemide hydrochloride involves a chemical series employing rational synthetic approaches. Its discovery from this series was based on molecular modeling, highlighting the strategic design behind its creation (Palmer & Hutchison, 1997). Additionally, Remacemide hydrochloride and its isotopically labeled compounds, including carbon-14, carbon-13, deuterium, and tritium-labeled variants, have been prepared for studies, showcasing its versatile synthesis pathways (Coombs et al., 2000).
Molecular Structure Analysis
The molecular structure of Remacemide hydrochloride facilitates its function as an NMDA receptor channel blocker. Its structure-activity relationship (SAR) is crucial for its neuroprotective and antiepileptic effects. The compound's efficacy in various models of neurological disorders is attributed to its molecular design, which targets the glutamatergic system, particularly the NMDA receptors (G. C. Palmer et al., 1992).
Chemical Reactions and Properties
Remacemide hydrochloride undergoes metabolic transformation in the body to form its active metabolite, desglycinylremacemide, which has been measured in brain tissue using high-performance liquid chromatography. This metabolite plays a significant role in the drug's pharmacological activity (Santangeli et al., 2000). The drug and its metabolite exhibit properties such as modulation of the NMDA-receptor complex and blockade of the channel site, indicative of their chemical reactions and interactions at the molecular level (Davies, 1997).
Physical Properties Analysis
Studies on the physical properties of Remacemide hydrochloride, including its crystal structures and solubility, have highlighted the importance of hydrophilic and hydrophobic interactions within its salt structures. These interactions influence the drug's formulation and bioavailability, which are critical for its therapeutic efficacy (Lewis et al., 2004).
Chemical Properties Analysis
The chemical properties of Remacemide hydrochloride, such as its ionophore blocking activity and sodium channel blocking activity, contribute to its neuroprotective effect. These properties are demonstrated in studies showing reduced lesion volume in brain trauma and focal cerebral ischemia models, highlighting the compound's potential for treating neurological disorders (Smith et al., 1997); (Bannan et al., 1994).
Scientific Research Applications
Epilepsy Treatment : Remacemide hydrochloride has been assessed as an add-on therapy for refractory epilepsy. Studies have shown that it can increase the percentage of responders (defined as a reduction in seizure frequency from baseline of ≥50%) when used in addition to up to three other antiepileptic drugs. Adverse events were mainly CNS and gastrointestinal, mild or moderate in severity, and dose-dependent (Chadwick et al., 2002) (Jones et al., 2002).
Interaction with Other Drugs : In studies involving patients with refractory epilepsy, remacemide hydrochloride's interaction with other antiepileptic drugs like carbamazepine was observed. Adjustments in doses of other drugs were made to offset the effects of interaction with remacemide hydrochloride (Mawer et al., 1999).
Neuroprotection in Ischemic Stroke : Remacemide hydrochloride and its active desglycinyl metabolite have been tested for neuroprotection in animal models of hypoxia and ischemic stroke, showing some degree of efficacy. Studies in patients with recent onset ischemic stroke assessed the safety, tolerability, and pharmacokinetics, finding that the maximum well-tolerated dose was 400 mg BID and that higher doses reached putative neuroprotective plasma concentrations (Dyker & Lees, 1999).
Huntington's Disease : Remacemide hydrochloride has been evaluated in a randomized, double‐blind, placebo‐controlled tolerability study in patients with Huntington's disease. The study noted general tolerability and a trend toward improvement in chorea at certain dosages (Kieburtz et al., 1996).
Neurochemical Actions : The effects of remacemide hydrochloride and its metabolites on neurochemical parameters such as concentrations of γ‐aminobutyric acid (GABA), glutamine, and glutamate, and activities of GABA‐transaminase and glutamic acid decarboxylase have been investigated. This research aims to understand the underlying mechanisms and potential implications for clinical use in human epilepsy (Leach et al., 1997).
Mechanisms of Action : Various studies have explored the electrophysiological effects and potential mechanisms of action of remacemide hydrochloride, including its effects on sodium and potassium channel activity, and its potential role in modulating neuronal excitability which may be relevant to its anticonvulsant properties (Norris & King, 1997).
Safety And Hazards
Remacemide hydrochloride may be harmful if swallowed and can cause serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .
properties
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMIUSWZXGTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045683 | |
Record name | Remacemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remacemide hydrochloride | |
CAS RN |
111686-79-4 | |
Record name | Remacemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remacemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REMACEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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